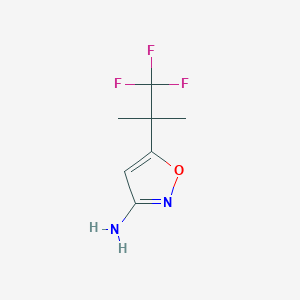

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine

Description

BenchChem offers high-quality 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-6(2,7(8,9)10)4-3-5(11)12-13-4/h3H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCGWZZURUKYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NO1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine literature review

The "Warhead Anchor" of Alpelisib (BYL719)

Executive Summary

This technical guide provides an in-depth analysis of 5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (CAS: 1188911-74-1), a critical heterocyclic intermediate used in the synthesis of the PI3K

Functioning as the "scaffold core" of the drug, this molecule combines a polar isoxazole headgroup—essential for hydrogen bonding within the kinase ATP-binding pocket—with a lipophilic, metabolically stable fluorinated tail. This guide details its synthetic pathways, process chemistry challenges (specifically regioselectivity), and analytical profiling for researchers in medicinal and process chemistry.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 5-(1,1,1-trifluoro-2-methylpropan-2-yl)1,2-oxazol-3-amine |

| Common Name | Alpelisib Intermediate A; TFMP-Isoxazole |

| CAS Number | 1188911-74-1 |

| Molecular Formula | |

| Molecular Weight | 194.16 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted pKa | ~1.78 (Conjugate acid of amine) |

| LogP | ~2.1 (Predicted) |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

Synthetic Chemistry: The "Pivaloyl" Route Adaptation

The synthesis of this intermediate mirrors the classical production of 3-amino-5-tert-butylisoxazole but introduces significant challenges due to the electron-withdrawing nature of the trifluoromethyl group. The most robust industrial route involves the cyclization of a fluorinated

Retrosynthetic Analysis

The construction of the isoxazole ring relies on a [3+2] annulation strategy (conceptually) or, more accurately, a condensation-cyclization sequence.

Figure 1: Retrosynthetic pathway highlighting the critical

Step-by-Step Experimental Protocol

Step 1: Synthesis of the

-

Reagents: Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (1.0 eq), Acetonitrile (1.2 eq), n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) (1.5 eq), THF (anhydrous).

-

Procedure:

-

Cool anhydrous THF to -78°C under nitrogen.

-

Add n-BuLi (2.5 M in hexanes) dropwise to a solution of acetonitrile in THF. Stir for 30 mins to generate the lithiated acetonitrile species (

). -

Slowly add the fluorinated ester. The electron-withdrawing

group stabilizes the starting material, so allow the reaction to warm to 0°C or room temperature to ensure completion. -

Quench: Pour into ice-cold dilute HCl. Extract with Ethyl Acetate.[1]

-

Purification: The

-ketonitrile is often used crude or purified via vacuum distillation.

-

Step 2: Regioselective Cyclization to Isoxazole

Rationale: The reaction of a

-

Reagents:

-Ketonitrile from Step 1 (1.0 eq), Hydroxylamine hydrochloride ( -

Procedure:

-

Dissolve

in water. -

Add NaOH pellets to adjust pH to >10 (Critical Control Point).

-

Add the

-ketonitrile solution (in ethanol) dropwise. -

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours.

-

Monitoring: Monitor by HPLC. The disappearance of the nitrile peak (~2200

in IR) indicates completion. -

Workup: Cool to room temperature. The product often precipitates.[2] If not, reduce solvent volume and extract with DCM.

-

Crystallization: Recrystallize from Hexane/EtOAc to obtain high-purity solids.

-

Process Optimization & Troubleshooting

The Regioselectivity Challenge

In isoxazole synthesis, the "pH Switch" is a well-documented phenomenon.

-

Acidic Conditions: Favor the formation of 5-amino-3-substituted isoxazoles (via initial attack on the ketone).

-

Basic Conditions: Favor the desired 3-amino-5-substituted isoxazoles.[1][2]

Mechanism of Action:

In high pH, the free base hydroxylamine (

Handling the Trifluoromethyl Group

The

-

Solubility: The intermediate may "oil out" in purely aqueous media. Ensure sufficient Ethanol or Methanol is present during cyclization.

-

Volatility: The fluorinated starting ester is volatile. Avoid high-vacuum drying of the starting material for prolonged periods.

Medicinal Chemistry Context: The Alpelisib Connection

The 3-amino-isoxazole moiety is not merely a linker; it is a pharmacophore.

Figure 2: Functional role of the isoxazole intermediate in the PI3K

-

H-Bonding: The nitrogen of the isoxazole ring and the exocyclic amine form a bidentate hydrogen-bonding motif with the hinge region of the PI3K

kinase (specifically Val851). -

Metabolic Shielding: The replacement of a standard tert-butyl group with a trifluoro-tert-butyl group prevents metabolic oxidation (hydroxylation) of the methyl groups. The C-F bonds are metabolically inert, significantly extending the drug's half-life.

Analytical Profiling

To validate the synthesis of CAS 1188911-74-1, the following analytical signatures are expected:

-

1H NMR (DMSO-d6, 400 MHz):

- ~6.0 ppm (1H, s, Isoxazole C4-H ). This is the diagnostic singlet.

- ~5.5 ppm (2H, br s, NH2 ).[3]

-

~1.4–1.5 ppm (6H, s,

-

19F NMR:

-

Single peak around -76 to -80 ppm (characteristic of

group).

-

-

Mass Spectrometry (ESI+):

- .

-

Look for the characteristic loss of

or fragmentation of the isoxazole ring in MS/MS.

Safety and Handling

-

Hazards: As a primary amine and fluorinated aromatic, treat as an irritant (Skin/Eye Irrit. 2).

-

Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine.

References

-

Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters.

-

Novartis AG. (2010). Patent WO2010029082: Pyrrolidine-1,2-dicarboxamide derivatives. (Describes the synthesis of Alpelisib and its intermediates).

- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.

- Vereshchagin, L. I., et al. (1989). Regioselectivity in the reaction of polyfluorinated -diketones and -ketonitriles with hydroxylamine. Zhurnal Organicheskoi Khimii.

Sources

Methodological & Application

Technical Application Note: Experimental Procedures for 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine

Part 1: Executive Summary & Technical Rationale[1]

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (CAS: 1188911-74-1) is a specialized heterocyclic building block designed for high-value medicinal chemistry programs.[1] Unlike standard 3-amino-5-alkylisoxazoles, this compound features a fluorinated tert-butyl bioisostere at the 5-position.[1]

The "Fluorine Effect" in Ligand Design

The incorporation of the 1,1,1-trifluoro-2-methylpropan-2-yl moiety serves three critical functions in drug design:

-

Metabolic Blockade: The trifluoromethyl (

) group prevents oxidative metabolism (hydroxylation) that typically occurs at the benzylic/allylic positions of standard alkyl chains, significantly extending in vivo half-life ( -

Lipophilicity Modulation: The group increases

without the steric penalty of a phenyl ring, enhancing membrane permeability while maintaining a compact molecular footprint. -

Electronic Tuning: The electron-withdrawing nature of the isoxazole ring, augmented by the

group, renders the C3-amine less basic than standard anilines, requiring specialized coupling protocols.

Part 2: Chemical Properties & Handling[1]

Physicochemical Profile

| Property | Value / Description | Experimental Implication |

| Molecular Weight | 194.15 g/mol | Suitable for Fragment-Based Drug Discovery (FBDD).[1] |

| Appearance | Off-white to yellow solid | Color change to dark orange indicates oxidation/degradation.[1] |

| Solubility | DMSO (>50 mM), MeOH, DCM | Poor solubility in water; requires organic co-solvent for biochemical assays.[1] |

| pKa (Conjugate Acid) | ~1.5 - 2.0 (Estimated) | CRITICAL: The amine is weakly nucleophilic.[1] Standard coupling conditions (e.g., EDC/NHS) may fail. |

| Stability | Acid Stable / Base Sensitive | Isoxazole rings can undergo ring-opening (cleavage) under strong basic conditions (pH > 12) at elevated temperatures.[1] |

Storage & Stability Protocol

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: Moderately hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can accelerate hydrolysis.

Part 3: Experimental Protocols

Protocol A: Optimized Amide Coupling (The "Low-Nucleophilicity" Method)

Rationale: Due to the electron-withdrawing nature of the isoxazole ring, the C3-amine is a poor nucleophile. Standard carbodiimide couplings often result in low yields or unreacted starting material. This protocol uses HATU or Acid Chlorides to drive the reaction.

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)

-

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (1.1 equiv)[1][2]

-

HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF or NMP (Anhydrous)

Step-by-Step Procedure:

-

Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Note: A color change to yellow/orange is typical.

-

-

Addition: Add the isoxazole amine (1.1 mmol) in one portion.

-

Reaction:

-

Standard: Stir at 50°C for 4–16 hours.

-

Difficult Substrates: If conversion is <50% by LCMS after 4 hours, increase temperature to 80°C. Do not exceed 100°C to avoid ring degradation.

-

-

Work-up: Dilute with EtOAc (20 mL). Wash with sat.

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash chromatography (Hexane/EtOAc). The product will typically elute later than non-polar impurities due to the amide dipole.

Protocol B: Nucleophilic Aromatic Substitution ( )

Rationale: For reacting with heteroaryl halides (e.g., chloropyrimidines, chloropyridines). Since the amine is weak, deprotonation is often required.

Reagents:

-

Heteroaryl Halide (1.0 equiv)

-

Isoxazole Amine (1.2 equiv)[2]

-

Base: NaH (60% dispersion) or LiHMDS (1M in THF)

-

Solvent: THF or DMF (Anhydrous)

Step-by-Step Procedure:

-

Deprotonation: Dissolve the isoxazole amine (1.2 mmol) in anhydrous THF (5 mL) at 0°C. Carefully add NaH (1.5 mmol). Stir for 30 minutes at 0°C.

-

Observation: Evolution of

gas. Ensure venting.

-

-

Coupling: Add the heteroaryl halide (1.0 mmol) dropwise (if liquid) or as a solution in THF.

-

Reaction: Allow to warm to RT and stir for 2–6 hours.

-

Quench: Cool to 0°C and quench carefully with sat.

. -

Work-up: Extract with EtOAc, dry, and concentrate.

Part 4: Analytical & Quality Control[1]

LCMS Method Parameters

Because of the fluorinated side chain, this compound is significantly more lipophilic than methyl-isoxazole analogs.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV (254 nm) and ESI+ (Expected Mass

). -

Retention Time Prediction: Expect elution late in the gradient (approx. 3.5–4.0 min on a 5 min run) due to the greasy

group.

Part 5: Critical Decision Pathways (Visualized)

The following diagram illustrates the decision logic for derivatizing this building block, highlighting the "Danger Zone" of base-catalyzed ring opening.

Figure 1: Reaction decision tree highlighting safe coupling pathways versus conditions leading to isoxazole ring degradation.

Part 6: References

-

Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (General grounding on isoxazole stability).

-

Pinter, T., et al. (2018). Isoxazole ring opening: A useful tool in the synthesis of unsaturated nitriles. Journal of Organic Chemistry. (Mechanistic basis for ring-opening warning).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link] (Source for "Fluorine Effect" rationale).

Sources

Application Notes and Protocols for BAY 1895344 (Elimusertib): A Potent ATR Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Capitalizing on Synthetic Lethality with BAY 1895344, a Next-Generation ATR Inhibitor

The compound 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine serves as a critical structural motif in the potent and highly selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, BAY 1895344 (also known as Elimusertib).[1][2] In the landscape of targeted cancer therapy, exploiting the concept of synthetic lethality has emerged as a promising strategy. BAY 1895344 is at the forefront of this approach, targeting the DNA Damage Response (DDR) pathway, a network crucial for maintaining genomic integrity.[3]

Cancer cells, characterized by rapid proliferation and often harboring defects in DDR pathways, experience high levels of replication stress.[4] This renders them particularly dependent on the ATR kinase to repair DNA damage and survive.[5][6] By inhibiting ATR, BAY 1895344 prevents the repair of DNA lesions, leading to the accumulation of catastrophic DNA damage and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5][7] This selective vulnerability of cancer cells with underlying DDR deficiencies, such as mutations in ATM, presents a clear therapeutic window.[8][9]

These application notes provide a comprehensive guide for researchers utilizing BAY 1895344 in a preclinical setting. We will delve into its mechanism of action, provide detailed protocols for in vitro and in vivo studies, and offer insights into its synergistic potential with other anti-cancer agents.

Mechanism of Action: Inhibiting the ATR Signaling Pathway

BAY 1895344 functions as a potent and selective inhibitor of ATR kinase, a pivotal regulator of the cellular response to DNA damage and replication stress.[1] The inhibition of ATR disrupts the downstream signaling cascade that is essential for cell cycle checkpoint activation, DNA repair, and the stabilization of stalled replication forks.[6][7]

Signaling Pathway Diagram

Caption: Mechanism of ATR Inhibition by BAY 1895344.

Preclinical Evaluation of BAY 1895344: Application Notes and Protocols

The following protocols are designed to assess the efficacy of BAY 1895344 both as a monotherapy and in combination with other agents.

In Vitro Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY 1895344 in a panel of cancer cell lines.

Rationale: This assay provides a quantitative measure of the compound's potency in inhibiting cancer cell growth. It is crucial for selecting relevant cell lines for further mechanistic studies and for determining appropriate concentrations for subsequent experiments. Preclinical studies have shown BAY 1895344 to have potent antiproliferative activity across a broad spectrum of human tumor cell lines, with IC50 values ranging from 9 to 490 nmol/L.[10]

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of BAY 1895344 in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Treatment: Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescence-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of ATR Pathway Modulation

Objective: To confirm the on-target activity of BAY 1895344 by assessing the phosphorylation of downstream ATR targets.

Rationale: Inhibition of ATR by BAY 1895344 is expected to decrease the phosphorylation of its direct substrate, CHK1. This experiment validates that the observed anti-proliferative effects are due to the intended mechanism of action.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with BAY 1895344 at concentrations around the predetermined IC50 for 2-24 hours. A positive control for DNA damage (e.g., hydroxyurea or UV irradiation) can be included.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Analysis: Quantify the band intensities and normalize the phospho-CHK1 signal to total CHK1 and the loading control.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of BAY 1895344 as a monotherapy or in combination with other treatments in a mouse xenograft model.

Rationale: In vivo studies are essential to assess the therapeutic potential of the compound in a more complex biological system. BAY 1895344 has demonstrated strong monotherapy efficacy in cancer xenograft models with DNA damage repair deficiencies.[2][10]

Protocol:

-

Cell Line Selection: Choose a cancer cell line that has shown sensitivity to BAY 1895344 in vitro and is known to form tumors in immunocompromised mice.

-

Animal Model: Use 6-8 week old female athymic nude mice.

-

Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells in a mixture of medium and Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, BAY 1895344 monotherapy, combination therapy).

-

Dosing and Administration: Administer BAY 1895344 orally at a predetermined dose and schedule. For combination studies, administer the second agent according to its established protocol.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine significance.

Synergistic Combinations: Enhancing Anti-Cancer Efficacy

A key strength of ATR inhibitors like BAY 1895344 is their potential for synergistic activity with DNA-damaging agents and other DDR inhibitors.[10]

Combination with Chemotherapy: Many chemotherapeutic agents induce DNA damage, thereby increasing the reliance of cancer cells on ATR for survival. Combining BAY 1895344 with agents like cisplatin or gemcitabine can significantly enhance their cytotoxic effects.[10]

Combination with Radiotherapy: Radiotherapy induces DNA double-strand breaks, activating the DDR. Inhibition of ATR can prevent the repair of this damage, leading to increased radiosensitization of tumor cells.[10]

Combination with PARP Inhibitors: In cancers with homologous recombination deficiency (e.g., BRCA1/2 mutations), the inhibition of both ATR and PARP can create a powerful synthetic lethal interaction, leading to profound tumor cell death.[10]

Experimental Workflow for Combination Studies

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel ATR Inhibitor BAY 1895344: Potency, Selectivity, and Therapeutic Potential in Preclinical Tumor Models [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. elimusertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 8. First-in-Human Trial of the Oral Ataxia Telangiectasia and RAD3-Related (ATR) Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for the Evaluation of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine in Infectious Disease Research

Foreword: The Scientific Rationale

The confluence of the isoxazole scaffold and trifluoromethyl functional groups in a single molecule, such as 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine, presents a compelling starting point for infectious disease research. Isoxazoles are a class of five-membered heterocyclic compounds known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Their versatile structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties.[3][4]

The incorporation of a trifluoromethyl (–CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[5][6] This is attributed to the group's ability to increase lipophilicity, metabolic stability, and bioavailability, all of which are critical pharmacokinetic properties for a successful drug candidate.[5][6][7] Consequently, isoxazoles bearing a trifluoromethyl group are considered promising candidates for the development of novel pharmaceuticals.[5][8] This document provides a comprehensive guide for researchers to systematically evaluate the potential of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine, hereafter referred to as "the compound," as a novel anti-infective agent.

Compound Profile: Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is fundamental to designing meaningful biological assays.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₇H₉F₃N₂O | Defines the elemental composition and molecular weight. |

| Molecular Weight | 194.15 g/mol | Influences diffusion and transport across biological membranes. |

| Appearance | Off-white to yellow solid | Basic physical characteristic for identification and handling. |

| Boiling Point (Predicted) | 229.7±40.0 °C | Relevant for thermal stability assessment. |

| Density (Predicted) | 1.287±0.06 g/cm³ | Physical property useful for formulation development. |

| pKa (Predicted) | 1.78±0.10 | Indicates the ionization state at physiological pH, affecting solubility and cell permeability. |

| Storage Conditions | 2-8°C, protect from light | Essential for maintaining compound integrity and preventing degradation.[9] |

Data sourced from ChemicalBook[9] and BLDpharm[10].

PART 1: Foundational Assays for Bioactivity Screening

The initial phase of evaluation involves broad screening to identify any "hits" against a diverse panel of pathogens. This workflow is designed to be resource-efficient while maximizing the potential for discovery.

Caption: Initial screening workflow for bioactivity.

Protocol 1: Solubility and Stability Assessment

Rationale: An accurate determination of the compound's solubility in aqueous and organic solvents is critical for preparing stock solutions and ensuring consistent concentrations in biological assays. Stability testing ensures that the compound does not degrade under experimental conditions.

Materials:

-

The compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Solubility in DMSO: Prepare a supersaturated solution of the compound in DMSO. Sonicate and vortex to facilitate dissolution. Centrifuge to pellet undissolved solid. Determine the concentration of the supernatant by HPLC with a standard curve.

-

Aqueous Solubility: Add a known amount of the DMSO stock solution to PBS or cell culture medium to achieve a final DMSO concentration of ≤0.5%. Observe for precipitation. If precipitation occurs, repeat with serial dilutions to determine the maximum soluble concentration.

-

Stability: Incubate the compound in the chosen assay medium at 37°C for the duration of the longest planned experiment (e.g., 24, 48, 72 hours). Analyze the concentration of the parent compound at various time points using HPLC to assess degradation.

PART 2: Detailed Protocols for Anti-Infective Evaluation

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

Rationale: The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[1]

-

Mueller-Hinton Broth (MHB)[12]

-

96-well microtiter plates

-

The compound stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Resazurin (viability indicator)

Procedure:

-

Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute to the final working concentration in MHB.

-

Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the compound in MHB. Also, prepare wells for a positive control (bacteria with no compound) and a negative control (broth only).

-

Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

-

MIC Determination: After incubation, add resazurin to all wells and incubate for another 2-4 hours. The MIC is the lowest concentration at which no color change (from blue to pink) is observed.

Protocol 3: Antifungal Susceptibility Testing

Rationale: This protocol is adapted for fungi and determines the MIC against relevant fungal pathogens.

Materials:

-

Fungal strains (e.g., Candida albicans)[1]

-

RPMI-1640 medium

-

The compound stock solution

-

Positive control antifungal (e.g., Fluconazole)

Procedure: The procedure is similar to the antibacterial broth microdilution, with the following modifications:

-

Use RPMI-1640 as the assay medium.

-

Incubate at 35°C for 24-48 hours, depending on the fungal species.[12]

Protocol 4: In Vitro Antiviral Assay (Plaque Reduction Assay)

Rationale: This assay measures the ability of a compound to inhibit the cytopathic effect of a virus, specifically the formation of plaques (localized areas of cell death) in a monolayer of host cells.

Materials:

-

Host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)[13]

-

Virus (e.g., Influenza A virus)

-

Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements

-

The compound stock solution

-

Positive control antiviral (e.g., Oseltamivir)

-

Agarose or methylcellulose overlay

-

Crystal violet stain

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and grow to confluence.

-

Virus Infection: Remove the growth medium and infect the cell monolayer with a known dilution of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and wash the cells. Add an overlay medium containing various concentrations of the compound or the positive control.

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Protocol 5: Cytotoxicity Assay (MTT Assay)

Rationale: It is crucial to determine if the observed antimicrobial or antiviral activity is due to specific inhibition of the pathogen or general toxicity to host cells. The MTT assay measures cell viability.

Materials:

-

Mammalian cell line (the same as used in the antiviral assay)

-

The compound stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the same serial dilutions of the compound used in the activity assays.

-

Incubation: Incubate for the same duration as the primary activity assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI = CC50/IC50) can then be calculated to assess the therapeutic window.

PART 3: Preliminary Mechanism of Action (MOA) Elucidation

Should the compound demonstrate promising and selective activity, the next logical step is to investigate its mechanism of action.

Caption: Workflow for preliminary MOA studies.

Hypothetical MOA for Isoxazole-based Compounds:

-

Antibacterial: Isoxazole-containing antibiotics like Cloxacillin function by inhibiting bacterial cell wall synthesis.[8] It is plausible that the compound could act via a similar mechanism.

-

Antiviral: Many antiviral drugs are protease inhibitors.[14] Given the structural features of the compound, it could potentially bind to and inhibit viral proteases, such as the main protease (Mpro) of coronaviruses, thereby disrupting the viral replication cycle.[13][14]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial evaluation of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine in infectious disease research. The combination of the isoxazole core and the trifluoromethyl group makes it a scientifically interesting candidate for hit-to-lead development. Positive outcomes from these assays would warrant further investigation, including structure-activity relationship (SAR) studies, in vivo efficacy testing in animal models, and more in-depth mechanistic studies.

References

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Available at: [Link]

-

Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

-

Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PMC - NIH. Available at: [Link]

-

Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

-

Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. NIH. Available at: [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available at: [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. Available at: [Link]

-

Synthesis of Trifluoromethylated Isoxazoles by [2+3] Cycloaddition. Thieme. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]

-

In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. Available at: [Link]

-

(A) Synthesis of 4-(trifluoromethyl)isoxazoles and (B)... ResearchGate. Available at: [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]

-

New antiviral compounds show broad protection against COVID-19 variants. News-Medical. Available at: [Link]

-

(PDF) Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. ResearchGate. Available at: [Link]

-

Emerging Antiviral Drugs to Prevent or Treat Influenza. CADTH. Available at: [Link]

-

Infectious Diseases A-Z: New flu antiviral available. YouTube. Available at: [Link]

Sources

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpca.org [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine | 1188911-74-1 [chemicalbook.com]

- 10. 1188911-74-1|5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine|BLD Pharm [bldpharm.com]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]

- 14. news-medical.net [news-medical.net]

Application Notes and Protocols for the In Vitro Evaluation of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine

Introduction: Unveiling the Potential of a Novel Isoxazole Derivative

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The novel compound, 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine, presents an intriguing candidate for biological investigation due to its unique trifluoromethyl and bulky alkyl substitutions on the isoxazole core. The strategic incorporation of fluorine can often enhance metabolic stability and target binding affinity.

This document provides a comprehensive guide for the initial in vitro characterization of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine. The proposed tiered assay system is designed to first establish a foundational understanding of its cytotoxic and potential antimicrobial properties, followed by a secondary screen against common targets of isoxazole derivatives. This structured approach will enable researchers to efficiently profile the biological activity of this compound and guide further investigation into its mechanism of action.

Tier 1: Foundational In Vitro Assays

The primary goal of this initial phase is to assess the compound's intrinsic cytotoxicity and broad-spectrum antimicrobial activity. These foundational assays are crucial for determining the therapeutic window and potential applications of the compound.

Cytotoxicity Assessment: The Neutral Red Uptake Assay

Rationale: Before evaluating the specific biological activities of a compound, it is essential to determine its cytotoxicity to establish a safe and effective concentration range for subsequent experiments.[4] The Neutral Red uptake assay is a reliable method for assessing cell viability by measuring the accumulation of the supravital dye, Neutral Red, in the lysosomes of viable cells.[1]

Protocol: Neutral Red Uptake Cytotoxicity Assay

-

Cell Culture:

-

Culture a suitable mammalian cell line (e.g., L929 fibroblasts, HeLa, or HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium. The final DMSO concentration should not exceed 0.5% (v/v).

-

Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

-

Incubate the plate for 24 hours.

-

After incubation, remove the treatment medium and wash the cells with 150 µL of phosphate-buffered saline (PBS).

-

Add 100 µL of Neutral Red solution (50 µg/mL in serum-free medium) to each well and incubate for 3 hours.

-

Remove the Neutral Red solution and wash the cells with 150 µL of PBS.

-

Add 150 µL of a destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well and shake the plate for 10 minutes to extract the dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Data Presentation: Expected Cytotoxicity Data

| Compound Concentration (µM) | % Cell Viability |

| 0.1 | 98.5 ± 2.1 |

| 1 | 95.2 ± 3.5 |

| 10 | 88.7 ± 4.2 |

| 50 | 65.1 ± 5.8 |

| 100 | 42.3 ± 6.1 |

| 200 | 15.8 ± 3.9 |

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Rationale: Isoxazole derivatives have been reported to possess significant antimicrobial properties.[1][5] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the antimicrobial potency of the compound against a panel of clinically relevant bacteria and fungi.[5]

Protocol: Broth Microdilution MIC Assay

-

Microorganism Preparation:

-

Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

-

Prepare a standardized inoculum of each microorganism (approximately 5 x 10⁵ CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Assay Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Add the standardized inoculum to each well.

-

Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Data Presentation: Expected MIC Data

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | >128 |

| Pseudomonas aeruginosa | >128 |

| Candida albicans | 32 |

Tier 2: Mechanistic and Target-Based In Vitro Assays

Following the initial characterization, this second tier of assays aims to explore potential mechanisms of action based on the known biological activities of the isoxazole scaffold.

Anti-inflammatory Activity: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: Some isoxazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key enzymes in the prostaglandin biosynthesis pathway.[6] A COX inhibitor screening assay can determine if the compound has selective or non-selective inhibitory activity against COX-1 and COX-2.[6]

Protocol: COX-1/COX-2 Inhibitor Screening Assay (Colorimetric)

-

Reagents:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

TMPD (colorimetric substrate)

-

Assay buffer

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

-

Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period.

-

Initiate the reaction by adding arachidonic acid.

-

Add TMPD and incubate for 5-10 minutes.

-

Measure the absorbance at 590 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.

-

Antioxidant Potential: DPPH Radical Scavenging Assay

Rationale: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant interest.[2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and straightforward method to evaluate the free radical scavenging activity of a compound.[2]

Protocol: DPPH Radical Scavenging Assay

-

Reagents:

-

DPPH solution in methanol

-

Test compound dissolved in methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Assay Procedure:

-

In a 96-well plate, add the DPPH solution to each well.

-

Add various concentrations of the test compound or positive control to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.

-

Anticancer Proliferation Screening: MTT Assay

Rationale: The isoxazole scaffold is present in several anticancer agents. A preliminary screen for antiproliferative activity against a panel of cancer cell lines can provide initial insights into the compound's potential as an anticancer agent. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol: MTT Cell Proliferation Assay

-

Cell Culture:

-

Use a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

Visualizations

Figure 1. Proposed workflow for the in vitro screening of the novel isoxazole compound.

Figure 2. Principle of the Neutral Red Uptake cytotoxicity assay.

Data Interpretation and Future Directions

The results from this tiered in vitro assay approach will provide a comprehensive preliminary profile of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine.

-

Tier 1 results will establish the compound's therapeutic index by comparing its cytotoxicity with its antimicrobial activity. A favorable therapeutic index (high MIC, low cytotoxicity) would warrant further investigation as a potential antimicrobial agent.

-

Tier 2 results will offer insights into potential mechanisms of action. Potent activity in any of these assays would guide subsequent research. For instance, selective COX-2 inhibition would suggest a promising anti-inflammatory candidate with a potentially better safety profile than non-selective inhibitors.

Positive results in any of these screening assays should be followed by more in-depth studies, including:

-

Mechanism of Action Studies: To elucidate the precise molecular targets and pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of the compound to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety Studies: To assess the compound's therapeutic potential in animal models.

By following this structured and scientifically-grounded approach, researchers can efficiently and effectively evaluate the biological potential of novel compounds like 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine, paving the way for the development of new therapeutic agents.

References

-

Grzegorz, Z., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. Retrieved from [Link]

-

MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Retrieved from [Link]

-

PMC. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Retrieved from [Link]

-

PMC. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]

-

Holt, A., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

-

PMC. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Retrieved from [Link]

-

ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. Retrieved from [Link]

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

-

MDPI. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. Retrieved from [Link]

-

Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

-

Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

-

NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. Retrieved from [Link]

-

McGill Newsroom. (2018). A near-universal way to measure enzyme inhibition. Retrieved from [Link]

-

PMC. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

PMC. (n.d.). Asymmetric Synthesis of Functionalized 2-Isoxazolines. Retrieved from [Link]

Sources

- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifescienceglobal.com [lifescienceglobal.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

Mass spectrometry analysis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine

Executive Summary

This application note details the method development and validation protocol for the analysis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (hereafter referred to as TF-Isox ). This compound represents a critical fluorinated building block in medicinal chemistry, often serving as a metabolically stable bioisostere for the tert-butyl group in kinase inhibitors (e.g., FLT3 inhibitors like Quizartinib analogs).

The incorporation of the trifluoromethyl (

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step in method design. The

| Property | Value / Characteristic | Analytical Implication |

| Formula | Exact Mass | |

| MW | 194.15 Da | Low mass range; requires high transmission settings on Q-TOF/Orbitrap.[1][2] |

| pKa (est) | ~1.8 (Amine) | Weak base due to electron-deficient isoxazole ring.[1][2] Requires acidic mobile phase (pH < 3) for efficient protonation.[1] |

| LogP (est) | 2.2 – 2.5 | Moderately lipophilic.[1] Compatible with C18, but Fluorophenyl phases offer superior selectivity for fluorinated impurities. |

Method Development Logic (The "Why")

-

Ionization: Electrospray Ionization in Positive mode (ESI+) is selected.[1] Although the amine is weakly basic, the high proton affinity of the nitrogen in the acidic mobile phase ensures abundant

generation. -

Chromatography: A standard C18 column is sufficient for potency assays.[1][2] However, we recommend a Pentafluorophenyl (PFP) column for impurity profiling. The "fluorine-fluorine" interaction mechanism provides orthogonal selectivity, separating the target from potential des-fluoro or defluorinated byproducts that co-elute on C18.[1][2]

Experimental Protocols

Protocol A: UHPLC-HRMS Acquisition Parameters

Objective: Confirm elemental composition with <3 ppm mass error.[1][2][3]

-

Instrumentation: Thermo Q-Exactive Plus or Agilent 6545 Q-TOF.[1][2]

-

Column: Phenomenex Kinetex F5 (PFP),

mm, 1.7 µm. -

Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).[1][2]

-

Gradient:

-

Column Temp: 40°C.

MS Source Settings (ESI+):

-

Spray Voltage: 3.5 kV (Critical: Too high causes in-source fragmentation of the labile

).[1][2] -

Aux Gas: 10 arb units.

-

Mass Range:

100 – 1000.[1][2]

Protocol B: MS/MS Structural Elucidation

Objective: Map the fragmentation pathway to verify the core structure.

-

Acquisition Mode: Parallel Reaction Monitoring (PRM) or Targeted MS/MS.[1]

-

Precursor Ion: 195.0740 (

).[1] -

Isolation Window: 1.0 Da.

-

Collision Energy (NCE): Stepped 20, 40, 60 eV. (High energy required to break the stable

bond).[1][2]

Key Diagnostic Fragments:

| Fragment Ion ( | Composition | Proposed Mechanism | Significance |

| 195.0740 | Parent Ion | Confirmation of MW.[1][2] | |

| 178.0475 | Loss of | Characteristic of primary exocyclic amines.[1] | |

| 138.0525 | Ring Cleavage | Loss of | |

| 69.00 | Confirms presence of trifluoromethyl group.[1] |

Visualization of Analytical Logic

Figure 1: Analytical Workflow

This diagram outlines the decision tree for analyzing TF-Isox, ensuring data integrity from sample prep to reporting.

Caption: Figure 1. Integrated UHPLC-HRMS workflow for the analysis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine.

Figure 2: Proposed Fragmentation Pathway

The fragmentation of isoxazoles typically involves N-O bond homolysis. The stability of the

Caption: Figure 2. MS/MS fragmentation pathway.[1][2][4][5] Primary channel involves deamination, followed by isoxazole ring degradation.

Impurity Profiling & Quality Control

A critical aspect of analyzing this building block is detecting the non-fluorinated or partially fluorinated impurities, which can arise from incomplete fluorination during synthesis.

Targeted Impurities Table:

| Impurity Name | Structure Diff | Mass Shift | Retention (C18) | Retention (PFP) | |

| Des-fluoro (tert-butyl) | -54.0 Da | 141.10 | Earlier | Significantly Earlier | |

| Difluoro analog | -18.0 Da | 177.08 | Similar | Earlier | |

| Regioisomer | 3-subst / 5-amine | 0 Da | 195.07 | Co-elutes | Separated |

Protocol Note: To separate the Regioisomer (where the amine and trifluoro-group positions are swapped), the PFP column is mandatory. The dipole moment difference between the 3-amine and 5-amine isomers interacts differently with the fluorine-rich stationary phase.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394666, 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine.[1][2] Retrieved from [Link][1]

-

Zhu, W., et al. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design.[6] Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

-

Phenomenex. Kinetex F5 Core-Shell LC Columns: Selectivity for Fluorinated Compounds. Technical Guide.[1][2] Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.sapub.org [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine

Welcome to the technical support guide for the synthesis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve higher yields and purity.

The synthesis of 3-aminoisoxazoles, particularly those bearing sterically demanding and electron-withdrawing groups like the 1,1,1-trifluoro-2-methylpropan-2-yl moiety, presents unique challenges. The core of the synthesis typically involves the cyclocondensation of a β-ketonitrile with hydroxylamine. Success hinges on precise control over reaction parameters to navigate a competitive landscape of regioisomeric products and potential side reactions. This guide provides the expert insights and validated protocols necessary to master this synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.

Question 1: My overall yield is low, and I'm isolating a significant amount of the 5-aminoisoxazole regioisomer. How can I improve selectivity for the desired 3-amino product?

Answer: This is the most common and critical challenge in this synthesis. The formation of regioisomers arises from the reaction of hydroxylamine with the unsymmetrical β-ketonitrile precursor (4,4,4-trifluoro-3,3-dimethyl-2-oxobutanenitrile). The hydroxylamine can attack either the ketone carbonyl or the nitrile carbon. Controlling this selectivity is paramount.

Causality & Expert Insight: The regiochemical outcome is highly dependent on the reaction pH. The reaction mechanism involves a complex equilibrium. Under basic conditions (pH > 8.0), the hydroxylamine nitrogen preferentially attacks the more electrophilic ketone carbonyl, which, after cyclization and dehydration, leads to the undesired 5-amino isomer. Conversely, under strongly acidic conditions (pH < 5.0), the formation of an isoxazolone byproduct becomes dominant. The optimal pathway to the desired 3-aminoisoxazole, where the hydroxylamine oxygen attacks the ketone and the nitrogen attacks the nitrile, is favored under tightly controlled, slightly acidic to neutral conditions.[1]

Solutions:

-

Strict pH Control: This is the most critical parameter. The optimal pH range for maximizing the yield of the 3-amino isomer is 6.0 to 7.0 . A pH of 6.2 to 6.5 is often the sweet spot.[1]

-

Protocol: After adding the hydroxylamine hydrochloride solution to the basic solution of your β-ketonitrile, immediately and carefully adjust the pH by adding an acid (e.g., glacial acetic acid or dilute HCl). Monitor the pH closely with a calibrated meter.

-

-

Reagent Addition: Add the aqueous solution of hydroxylamine hydrochloride quickly to the solution of the β-ketonitrile. This ensures a uniform concentration and pH environment at the start of the reaction, preventing localized areas of high basicity that would favor the 5-amino isomer.[1]

-

Temperature Management: Run the reaction at a controlled temperature, typically starting at 0-5 °C during pH adjustment and then allowing it to warm to room temperature or slightly above (e.g., 40-50 °C) to drive the reaction to completion.

Question 2: The reaction stalls, and I have a large amount of unreacted β-ketonitrile starting material. What's going wrong?

Answer: Incomplete conversion is often related to reaction conditions, reagent purity, or improper activation of the starting materials.

Causality & Expert Insight: The cyclocondensation reaction requires the formation of an intermediate oxime from the ketone, followed by intramolecular attack of the oxime hydroxyl group on the nitrile. If the conditions are not optimal for either of these steps, the reaction can stall.

Solutions:

-

Verify Hydroxylamine Activity: Ensure your hydroxylamine hydrochloride is of high quality. It can degrade over time. Consider using a freshly opened bottle.

-

Solvent System: While aqueous or mixed aqueous/alcoholic systems are common, the solubility of the fluorinated β-ketonitrile might be limited. Using a co-solvent like ethanol or isopropanol can improve solubility and reaction kinetics. Some isoxazole syntheses benefit from running in aqueous media, which can enhance reaction rates.[2]

-

Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. If it stalls at room temperature, gentle heating (e.g., to 50-60 °C) may be required to push it to completion. Be cautious, as excessive heat can promote side reactions.

-

Base Equivalents: Ensure you are using the correct stoichiometry of base to neutralize the hydroxylamine hydrochloride and facilitate the reaction. Typically, 1.0 to 1.2 equivalents of a base like sodium acetate or sodium hydroxide are used.

Question 3: My product appears pure by TLC, but the isolated yield is low after column chromatography. Where am I losing my product?

Answer: Product loss during workup and purification can be attributed to the chemical instability of the isoxazole ring or physical loss during extraction and chromatography.

Causality & Expert Insight: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions.[3]

-

Strongly Basic/Acidic Conditions: Exposure to strong bases or acids during workup can cause ring-opening.

-

Reductive Conditions: Be aware that some purification steps or residual reagents could create reductive environments.

-

Silica Gel Acidity: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds or irreversible adsorption.

Solutions:

-

Mild Workup: Neutralize the reaction mixture carefully. Use a saturated solution of sodium bicarbonate rather than a strong base. Ensure all aqueous washes are close to neutral pH.

-

Efficient Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction and perform multiple extractions to ensure complete recovery from the aqueous phase.

-

Chromatography Optimization:

-

Deactivate Silica Gel: If you suspect degradation on the column, you can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent).

-

Alternative Stationary Phases: Consider using neutral alumina as an alternative to silica gel.[3]

-

Minimize Contact Time: Load the column and elute the product as quickly as possible to minimize contact time with the stationary phase.

-

Frequently Asked Questions (FAQs)

-

Q: What is the general synthetic pathway for this molecule?

-

A: The most direct route is a two-step process. First is the synthesis of the key intermediate, 4,4,4-trifluoro-3,3-dimethyl-2-oxobutanenitrile, via a Claisen-type condensation between an ester (e.g., ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate) and acetonitrile using a strong base. The second step is the cyclocondensation of this β-ketonitrile with hydroxylamine.[4][5]

-

-

Q: How can I monitor the reaction progress effectively?

-

A: Thin-Layer Chromatography (TLC) is an excellent tool. Use a solvent system that gives good separation between your starting β-ketonitrile, the desired 3-aminoisoxazole, and the undesired 5-aminoisoxazole regioisomer. A typical system might be a mixture of hexanes and ethyl acetate. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

-

-

Q: Are there any "green chemistry" approaches to this synthesis?

-

A: Yes, the principles of green chemistry can be applied. Performing the cyclocondensation in water as the primary solvent is a viable strategy that has been shown to be effective for some isoxazole syntheses, reducing the need for volatile organic compounds.[2][6] Additionally, ultrasound irradiation has been used to accelerate isoxazole formation, often leading to shorter reaction times and higher yields under milder conditions.[7]

-

-

Q: How do I confirm I have synthesized the correct 3-amino regioisomer?

-

A: Spectroscopic analysis is essential.

-

¹H NMR: The chemical shift of the proton on the isoxazole ring (at C4) will be different for the two regioisomers. Furthermore, the protons of the amine group in the 3-position will have a characteristic chemical shift.

-

¹³C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, C5) are diagnostic.

-

NOE (Nuclear Overhauser Effect) NMR: An NOE experiment can show spatial proximity between the amine protons and the protons of the adjacent tert-butyl group, providing definitive structural confirmation.

-

-

Visualized Workflows and Logic

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of the target 3-aminoisoxazole.

Decision Tree for Troubleshooting Low Yield in Cyclocondensation

Caption: Troubleshooting flowchart for low yield in the critical cyclocondensation step.

Quantitative Data Summary

The relationship between pH and the product distribution is critical. The following table, based on data from analogous syntheses, illustrates this point.[1]

| pH of Reaction Mixture | Desired 3-Amino Isoxazole Yield | Undesired 5-Amino Isoxazole Yield | Isoxazolone Byproduct Yield |

| < 5.0 | Low | Very Low | High |

| 6.2 - 6.5 | High (Optimal) | Low | Low |

| ~ 7.0 | Moderate | Moderate | Low |

| > 8.0 | Low | High | Very Low |

Experimental Protocol: Optimized Synthesis

Step 2: Cyclocondensation of 4,4,4-Trifluoro-3,3-dimethyl-2-oxobutanenitrile

This protocol assumes the β-ketonitrile precursor has been synthesized and purified.

Materials:

-

4,4,4-Trifluoro-3,3-dimethyl-2-oxobutanenitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium Hydroxide (1.2 eq)

-

Deionized Water

-

Ethanol (optional, as co-solvent)

-

Glacial Acetic Acid (for pH adjustment)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a pH probe, dissolve the β-ketonitrile (1.0 eq) in a minimal amount of ethanol (if needed for solubility), followed by deionized water. In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in deionized water. Cool both solutions to 0-5 °C in an ice bath.

-

Reagent Addition: To the stirred solution of the β-ketonitrile, add the aqueous hydroxylamine solution in one portion. Pro-Tip: Quick addition is preferred to establish a homogenous reaction environment immediately.[1]

-

Critical pH Adjustment: The mixture will be basic. Immediately begin the dropwise addition of glacial acetic acid to the reaction mixture. Monitor the pH continuously. Carefully adjust the pH until it is stable within the range of 6.2 - 6.5 . This step is time-sensitive and crucial for maximizing yield.

-

Reaction: Once the pH is stabilized, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). If the reaction is slow, it can be gently heated to 40-50 °C for 2-4 hours, or until TLC indicates completion.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine. Causality: The bicarbonate wash removes any remaining acetic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine.

References

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.

-

Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - MDPI. Available at: [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available at: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. Available at: [Link]

-

Construction of Isoxazole ring: An Overview. Available at: [Link]

-

Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica. Available at: [Link]

-

Challenges associated with isoxazole directed C−H activation. - ResearchGate. Available at: [Link]

-

Synthesis of 3-amino-5-(t-butyl)isoxazole - PrepChem.com. Available at: [Link]

-

Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. Available at: [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 6. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming resistance with 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine analogs

Welcome to the technical support center for researchers utilizing isoxazole-based bromodomain inhibitors, with a specific focus on the potent and selective TAF1/BRD1 inhibitor, BAY-299 . This guide is designed to provide in-depth, field-proven insights for drug development professionals and cancer researchers. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research with confidence.

The compound 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine represents a chemical scaffold found in potent epigenetic modulators. A key public-domain analog from this class is BAY-299, a dual inhibitor of the TATA-box binding protein associated factor 1 (TAF1) and Bromodomain-containing protein 1 (BRD1/BRPF2).[1] This guide will use BAY-299 as the primary exemplar to discuss the mechanism of action, potential resistance pathways, and troubleshooting strategies relevant to this class of inhibitors.

Section 1: Core Concepts & Mechanism of Action

Understanding the Target: TAF1 and Bromodomains

TAF1 is a large, multi-domain protein and the principal component of the TFIID general transcription factor complex, which is essential for initiating transcription.[2] The bromodomains of TAF1 are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key step in activating gene expression. In many cancers, including Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC), TAF1 is overexpressed and plays a critical role in transcribing oncogenic programs.[3][4]

BAY-299 Mechanism of Action

BAY-299 acts as a competitive inhibitor, binding to the acetyl-lysine binding pockets of the TAF1 and BRD1 bromodomains.[5] This displacement from chromatin prevents the assembly of transcription machinery at key gene promoters, leading to the downregulation of oncogenes like c-Myc.[2] The downstream consequences are potent and multifaceted, including:

-

Induction of Apoptosis: In AML cell lines, BAY-299 treatment leads to the cleavage of caspase-9, caspase-3, and PARP, which are hallmark indicators of apoptosis.[3] This cell death pathway can be partially rescued by pan-caspase inhibitors like Z-VAD-FMK.[3]

-

Cell Cycle Arrest & Differentiation: The compound effectively halts cell proliferation and can induce differentiation in AML cells.[3]

-

Viral Mimicry/Interferon Response: In TNBC, TAF1 inhibition by BAY-299 leads to the expression of endogenous retroviruses (ERVs).[4] This results in the formation of double-stranded RNA (dsRNA), which triggers an innate immune response mimicking a viral infection, activating interferon pathways and suppressing cell growth.[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common practical questions researchers encounter when working with BAY-299 and its analogs.

Q1: How should I prepare and store BAY-299?

-